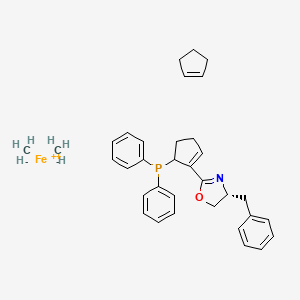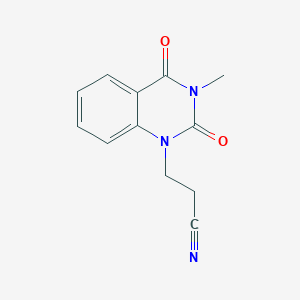
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile is a fascinating organic compound. It belongs to the class of quinazolinones, known for their diverse biological activities and applications in medicinal chemistry. This compound's structure features a quinazolinone core fused with a nitrile group, adding to its chemical intrigue.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile typically involves the following steps:
Starting Materials: : The synthesis often begins with 2-aminobenzoic acid and acetic anhydride, forming the quinazolinone ring.
Cyclization: : This intermediate undergoes cyclization with formaldehyde and ammonium acetate under acidic conditions.
Nitrile Formation: : Introduction of the propanenitrile group is achieved via a nucleophilic substitution reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions.
Industrial Production Methods: Industrially, the compound is synthesized through a scaled-up version of the above-mentioned methods. The key steps involve:
Large-Scale Cyclization: : Using larger reactors to handle increased volumes of starting materials.
Enhanced Yield Techniques: : Techniques such as recrystallization and solvent extraction are employed to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile undergoes various reactions, including:
Oxidation: : Can be oxidized to form more reactive intermediates.
Reduction: : Reduction reactions might reduce the nitrile group to an amine.
Substitution: : Can participate in nucleophilic substitution reactions, especially at the nitrile or quinazolinone sites.
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Alkyl halides under basic conditions for nucleophilic substitution.
Oxidation: : Potentially yields quinazolinone oxides.
Reduction: : Results in aminopropyl derivatives.
Substitution: : Forms alkylated quinazolinones.
科学的研究の応用
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile finds applications in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Shows potential as an enzyme inhibitor and receptor modulator.
Medicine: : Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Used in the development of specialty chemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through interaction with molecular targets in biological systems:
Molecular Targets: : Often interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Inhibits specific pathways like those involved in cell proliferation or inflammation, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds:
Quinazoline: : Similar in structure but lacks the nitrile group.
Quinazolinone Derivatives: : Varied functional groups attached to the quinazolinone core.
Nitrile Containing Compounds: : Similarities in reactivity due to the nitrile group.
Unique Features: What sets 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile apart is the unique combination of its quinazolinone core with a nitrile group, offering a distinct profile of chemical reactivity and biological activity.
Hope you found this deep dive engaging! Is there another fascinating compound or topic on your mind?
特性
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-11(16)9-5-2-3-6-10(9)15(12(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYMUYCZRERMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
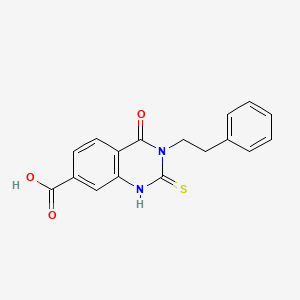
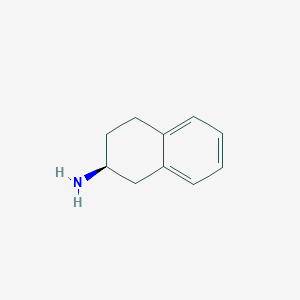

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone](/img/structure/B2949143.png)
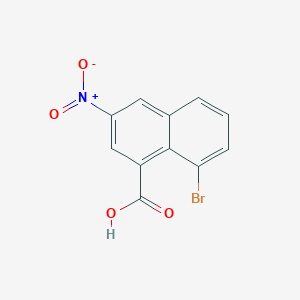
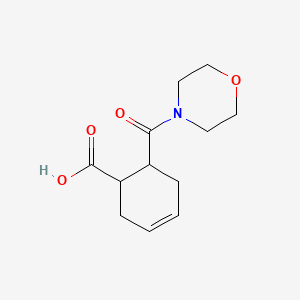
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2949148.png)
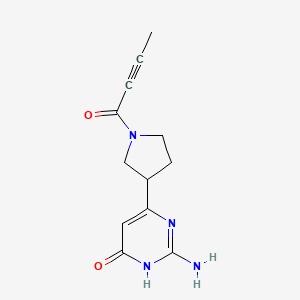


![2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2949153.png)
